6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline O-Methylcorypalline, also known as N-methylheliamine, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. O-Methylcorypalline exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, O-methylcorypalline is primarily located in the cytoplasm. Outside of the human body, O-methylcorypalline can be found in coffee and coffee products, sacred lotus, and tea. This makes O-methylcorypalline a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 16620-96-5
VCID: VC21087047
InChI: InChI=1S/C12H17NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3
SMILES: CN1CCC2=CC(=C(C=C2C1)OC)OC
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 16620-96-5

Cat. No.: VC21087047

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline - 16620-96-5

Specification

Description O-Methylcorypalline, also known as N-methylheliamine, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. O-Methylcorypalline exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Within the cell, O-methylcorypalline is primarily located in the cytoplasm. Outside of the human body, O-methylcorypalline can be found in coffee and coffee products, sacred lotus, and tea. This makes O-methylcorypalline a potential biomarker for the consumption of these food products.
CAS No. 16620-96-5
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C12H17NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3
Standard InChI Key TXPPKWZEHFNZOE-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C=C2C1)OC)OC
Canonical SMILES CN1CCC2=CC(=C(C=C2C1)OC)OC
Melting Point 82°C

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